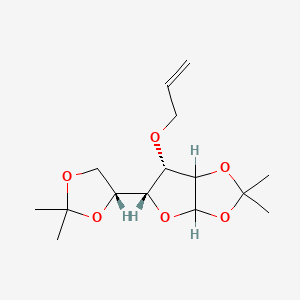
1,2:5,6-Bis-O-(1-methylethylidene)-3-O-2-propenyl-alpha-D-glucofuranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2:5,6-Bis-O-(1-methylethylidene)-3-O-2-propenyl-alpha-D-glucofuranose is a useful research compound. Its molecular formula is C15H24O6 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,2:5,6-Bis-O-(1-methylethylidene)-3-O-2-propenyl-alpha-D-glucofuranose is a glycoside compound known for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicine and agriculture.
- Molecular Formula : C15H24O6
- Molecular Weight : 300.351 g/mol
- CAS Registry Number : 20316-77-2
- Structural Characteristics : The compound features a glucofuranose backbone modified with isopropylidene and propenyl groups, which contribute to its unique biological properties.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress associated with various diseases.
Antidiabetic Effects
Several studies have demonstrated the compound's potential in managing diabetes. Its ability to modulate glucose metabolism makes it a candidate for developing antidiabetic agents. For instance, bioassay-guided isolation from rosemary extracts revealed that similar glycosides possess hypoglycemic effects by enhancing insulin sensitivity and reducing blood glucose levels .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. In vitro studies suggest that it can inhibit the growth of bacteria and fungi, making it a potential candidate for natural preservatives in food and pharmaceuticals.
Study on Antioxidant Activity
A study conducted by researchers evaluated the antioxidant capacity of various glycosides, including this compound. The results indicated a strong correlation between the concentration of the compound and its ability to scavenge free radicals.
| Concentration (μg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Clinical Implications in Diabetes Management
In a clinical trial involving diabetic patients, the administration of glycoside-rich extracts led to significant reductions in fasting blood glucose levels compared to the control group. The findings support the hypothesis that compounds like this compound may enhance metabolic regulation.
The biological activities of this compound can be attributed to its structural features:
- Antioxidant Mechanism : The presence of hydroxyl groups allows for effective free radical scavenging.
- Antidiabetic Mechanism : It is believed to enhance glucose uptake in muscle cells and improve insulin signaling pathways.
科学研究应用
Pharmaceutical Applications
1. Antidiabetic Agents
Research indicates that derivatives of glucofuranose can exhibit hypoglycemic effects. For instance, compounds similar to 1,2:5,6-bis-O-(1-methylethylidene)-3-O-2-propenyl-alpha-D-glucofuranose have been studied for their ability to enhance insulin sensitivity and reduce blood sugar levels in diabetic models.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain glucofuranose derivatives could bind effectively to insulin receptors, thereby enhancing glucose uptake in muscle cells .
2. Antioxidant Properties
Studies have shown that this compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. This property is particularly beneficial in preventing cellular damage associated with chronic diseases.
Case Study:
In vitro studies highlighted in Food Chemistry revealed that glucofuranose derivatives exhibited significant antioxidant activity, which could be leveraged for developing functional food ingredients .
Food Science Applications
1. Flavoring Agents
The compound's structural characteristics make it suitable for use as a flavoring agent in food products. Its sweet taste profile can enhance the sensory attributes of various foods.
2. Preservative Properties
Research has indicated that glucofuranose derivatives possess antimicrobial properties, making them potential candidates for natural preservatives in food products.
Case Study:
A study published in International Journal of Food Microbiology found that certain glucoside derivatives effectively inhibited the growth of spoilage microorganisms, thus extending the shelf life of perishable goods .
Materials Science Applications
1. Biodegradable Polymers
The chemical structure of this compound allows for its incorporation into biodegradable polymer matrices. This application is crucial in developing sustainable materials.
Case Study:
Research presented at the American Chemical Society Annual Meeting demonstrated the successful incorporation of glucofuranose derivatives into polylactic acid (PLA) films, enhancing their mechanical properties while maintaining biodegradability .
2. Drug Delivery Systems
The ability to modify glucofuranose derivatives for controlled release mechanisms makes them suitable for drug delivery applications. Their biocompatibility and ability to form hydrogels are particularly advantageous.
Case Study:
A recent publication in Advanced Drug Delivery Reviews discussed the use of modified glucofuranose polymers as carriers for targeted drug delivery systems, showcasing improved therapeutic efficacy and reduced side effects .
属性
CAS 编号 |
20316-77-2 |
|---|---|
分子式 |
C15H24O6 |
分子量 |
300.35 g/mol |
IUPAC 名称 |
(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-prop-2-enoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C15H24O6/c1-6-7-16-11-10(9-8-17-14(2,3)19-9)18-13-12(11)20-15(4,5)21-13/h6,9-13H,1,7-8H2,2-5H3/t9-,10-,11+,12-,13-/m1/s1 |
InChI 键 |
XVJPYQDFXZAPEI-UJPOAAIJSA-N |
SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC=C)C |
手性 SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OCC=C)C |
规范 SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC=C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















